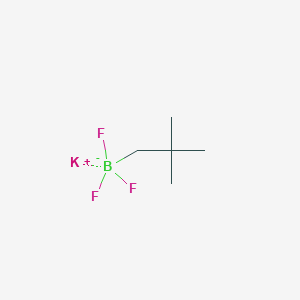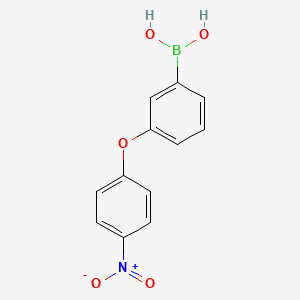![molecular formula C16H12N2O2 B1393202 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione CAS No. 1246040-90-3](/img/structure/B1393202.png)
5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione
Overview
Description
5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione is a chemical compound with the molecular formula C16H12N2O2 . It has a molecular weight of 264.29 . This compound is not intended for human or veterinary use and is for research use only.
Physical And Chemical Properties Analysis
The physical and chemical properties of 5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione include a molecular weight of 264.28 g/mol . The compound has a complexity of 436 . It has 1 hydrogen bond donor count and 2 hydrogen bond acceptor count . The topological polar surface area is 49.4 Ų . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources.
Scientific Research Applications
Antiallergic Applications
5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione and its derivatives have been studied for their potential in treating allergic conditions. A study by Ho, Hageman, and Persico (1986) synthesized a series of these compounds, finding them to possess antihistamine and antiserotonin activities, as well as the ability to inhibit mediator release. Notably, one compound, 12-(4-methyl-1-piperazinyl)-6H-indolo[2,1-c][1,4]benzodiazepine, was identified as a potent inhibitor of serotonin release and showed promising results in in vivo tests for treating allergies (Ho, Hageman, & Persico, 1986).
Anxiolytic and Psychiatric Applications
Research has explored the use of derivatives of this compound in psychiatric treatments, particularly as anxiolytics. Wright et al. (1978) conducted a study on pyrrolo[2,1-c][1,4]benzodiazepine derivatives, leading to a clinical trial for their potential as anxiolytics. They focused on the metabolism of these compounds to enhance activity and longevity in the body (Wright, Brabander, Greenblatt, Day, & Hardy, 1978).
Antitumor Activity
The potential for antitumor activity has been investigated. Kunick (1999) reported that derivatives of this compound class, specifically those with a fused azepinone structure, showed in vitro antitumor activity. These compounds were identified as possible inhibitors of cyclin-dependent kinases, enzymes deregulated in many human tumors (Kunick, 1999).
Synthesis and Chemical Properties
The synthesis and chemical properties of these compounds have been widely studied. Carlier et al. (2006) demonstrated the enantioselective synthesis of these compounds with quaternary stereogenic centers. This advancement is significant in medicinal chemistry due to the rarity of enantiopure examples in this class (Carlier, Zhao, Macquarrie-Hunter, DeGuzman, & Hsu, 2006).
Pharmacological Studies
In pharmacological studies, the compound and its derivatives have been evaluated for various activities. For instance, Katz et al. (1993) studied a novel compound, Serazepine, derived from this class, for its anxiolytic effects in treating generalized anxiety disorder. This study highlighted the compound's specificity in inhibiting serotonin (5-HT2) binding (Katz, Landau, Lott, Bystritsky, Diamond, Hoehn-Saric, Rosenthal, & Weise, 1993).
properties
IUPAC Name |
12a,13-dihydro-11H-indolo[2,1-c][1,4]benzodiazepine-6,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-14-9-10-5-1-4-8-13(10)18(14)16(20)11-6-2-3-7-12(11)17-15/h1-8,14H,9H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDQTUIEHQISKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC3=CC=CC=C3C(=O)N2C4=CC=CC=C41 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H-indolo[2,1-c][1,4]benzodiazepine-6,12(5aH,7H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



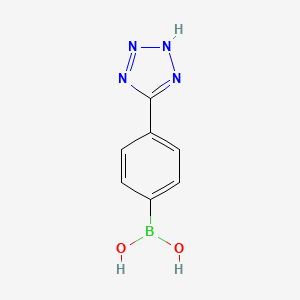
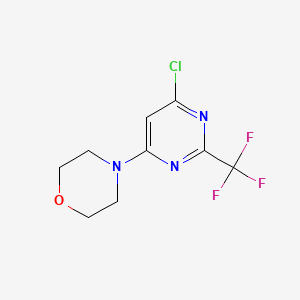
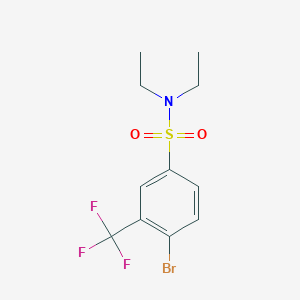
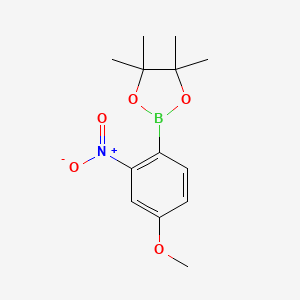

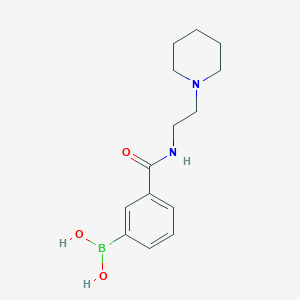

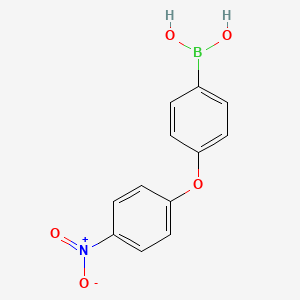
![4-[(4-Methoxyphenylimino)methyl]phenylboronic acid pinacol ester](/img/structure/B1393131.png)
